molecular formula C14H14N2O5 B1422321 [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1219578-35-4

[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B1422321
M. Wt: 290.27 g/mol
InChI Key: ZXEJRJJZHPQWBL-UHFFFAOYSA-N
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Description

“[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound that is available from various suppliers . The CAS number for this compound is 1219578-35-4 .


Molecular Structure Analysis

The molecular weight of this compound is 290.28 . The IUPAC name is 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . The InChI code is 1S/C14H14N2O5/c1-20-11-5-3-9 (7-12 (11)21-2)10-4-6-13 (17)16 (15-10)8-14 (18)19/h3-7H,8H2,1-2H3, (H,18,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.28 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

  • Anti-Inflammatory Properties : A study by Raman et al. (1978) synthesized and evaluated 2-arylimino-3-[/3-(3,4-dimethoxyphenyl) ethyl]-4-oxothiazol-5-yl-acetic acids, demonstrating their anti-inflammatory and antiproteolytic properties (Raman et al., 1978).

  • Antioxidant Ability : A 2017 study by Shakir et al. synthesized compounds, including 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol, and assessed their significant antioxidant abilities, outperforming ascorbic acid in some cases (Shakir et al., 2017).

  • Synthesis of Dihydroisocoumarins : Rama et al. (1993) conducted a study on the synthesis of dihydroisocoumarins starting with (3,5-dimethoxyphenyl)acetic acid, leading to the creation of various derivatives with potential biological activities (Rama et al., 1993).

  • Solvent Effects in Synthesis : Sayed et al. (1993) investigated the effect of different solvents on the synthesis of pyridazinones, providing insights into the chemical behavior and potential applications of such compounds in various reactions (Sayed et al., 1993).

  • Molecular Docking and In Vitro Screening : Flefel et al. (2018) synthesized a series of novel pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies and displaying antimicrobial and antioxidant activity (Flefel et al., 2018).

  • Aldose Reductase Inhibitors Synthesis : A study by Costantino et al. (1999) used derivatives of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as substrates for synthesizing new aldose reductase inhibitors, showing inhibitory properties comparable to Sorbinil (Costantino et al., 1999).

  • Antibacterial Activity of Benzoxazine Analogues : Kadian et al. (2012) synthesized compounds including {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity, showing effectiveness against various bacterial strains (Kadian et al., 2012).

  • Synthesis of Natural Isocoumarin : Qadeer et al. (2007) reported the efficient synthesis of dimethoxyhomophthalic acid, a key intermediate for highly biological active isocoumarins, starting from 3,5-dimethoxybenzaldehyde (Qadeer et al., 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-13(17)16(15-10)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJRJJZHPQWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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